1-(Benzyloxy)-4-(3-bromopropoxy)benzene chemical properties
1-(Benzyloxy)-4-(3-bromopropoxy)benzene chemical properties
An In-Depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Properties, Synthesis, and Applications
Introduction
1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Structurally, it features a central benzene ring substituted with a protective benzyloxy group and a reactive 3-bromopropoxy chain.[1] This unique arrangement of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmacologically active agents.[1] Its primary utility lies in the electrophilic nature of the terminal bromine atom on the propoxy chain, which provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, grounded in established scientific principles.
Physicochemical and Computed Properties
The fundamental properties of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene define its behavior in chemical systems and inform its handling and purification. The compound is a white solid at room temperature with a defined melting point, indicating a high degree of purity when properly synthesized.[1] Its computed properties, such as a high XLogP3 value, suggest significant lipophilicity, a critical parameter in drug design influencing membrane permeability and solubility.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [2] |
| CAS Number | 80199-92-4 | [1][2] |
| Molecular Formula | C₁₆H₁₇BrO₂ | [2] |
| Molecular Weight | 321.21 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 53–55 °C | [1] |
| XLogP3 | 4.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 7 | [2] |
Synthesis and Purification
The most reliable and common method for preparing 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly well-suited for this target molecule.
Causality of Experimental Design
The choice of reactants and conditions is dictated by the need for a selective and high-yield transformation.
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Starting Materials : The synthesis begins with 4-(Benzyloxy)phenol and 1,3-dibromopropane.[1] The phenolic hydroxyl group of 4-(benzyloxy)phenol is sufficiently acidic to be deprotonated by a mild base. 1,3-dibromopropane serves as the electrophile; using it in excess can favor mono-alkylation, although careful control of stoichiometry is key to preventing the formation of a dimeric by-product.
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Base Selection : Potassium carbonate (K₂CO₃) is the base of choice.[1] It is a moderately strong, inexpensive, and non-hygroscopic base that is effective at deprotonating the phenol to its corresponding phenoxide nucleophile. Its moderate basicity is crucial as it minimizes potential side reactions that could occur with stronger bases.
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Solvent System : A polar aprotic solvent like acetonitrile is preferred.[1] It readily dissolves the reactants and facilitates the SN2 reaction mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.
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Reaction Conditions : The reaction proceeds efficiently at room temperature over 12-24 hours.[1] Heating is generally unnecessary and can increase the likelihood of side reactions, such as elimination or bis-alkylation of the dibromopropane.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.
Detailed Synthesis Protocol
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Preparation : To a solution of 4-(benzyloxy)phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
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Addition of Electrophile : Add 1,3-dibromopropane (1.5 eq) to the mixture.
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Reaction : Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup : Upon completion, filter the solid potassium carbonate and wash the filter cake with acetonitrile. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity, with the product typically eluting at a 4:1 hexane/ethyl acetate ratio).[1]
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Isolation : Combine the fractions containing the pure product and remove the solvent in vacuo to afford 1-(benzyloxy)-4-(3-bromopropoxy)benzene as a white solid. A typical yield is approximately 75%.[1]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.
| Technique | Expected Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ 6.8–7.4 (m, 9H, Ar-H), δ 5.0 (s, 2H, -OCH₂Ph), δ 4.1 (t, 2H, Ar-OCH₂-), δ 3.6 (t, 2H, -CH₂Br), δ 2.3 (quint, 2H, -CH₂CH₂CH₂-) | Confirms the presence and connectivity of aromatic and aliphatic protons. The distinct signals for the benzylic, propoxy, and brominated methylene groups are diagnostic.[1] |
| ¹³C NMR | δ 153-158 (Ar-C-O), δ 115-137 (Ar-C), δ 70 (-OCH₂Ph), δ 65 (Ar-OCH₂-), δ 32 (-CH₂Br), δ 30 (-CH₂CH₂CH₂-) | Provides a carbon count and confirms the electronic environment of each carbon atom. |
| FT-IR | ~1250–1050 cm⁻¹ (C-O-C stretch), ~690–900 cm⁻¹ (aromatic C-H bend) | Confirms the presence of the key ether functional groups.[1] |
| HRMS (ESI+) | Calculated m/z for [C₁₆H₁₇BrO₂ + H]⁺ and [C₁₆H₁₇BrO₂ + Na]⁺ | Provides the exact mass, confirming the molecular formula with high precision.[1] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene stems from its dual functionality. The benzyloxy group is a stable protecting group for the phenol, while the 3-bromopropoxy chain is the primary site of reactivity.
Nucleophilic Substitution
The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the most common transformation for this intermediate.
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Mechanism : The reaction typically proceeds via an SN2 mechanism, where a nucleophile (e.g., an amine, thiol, or azide) displaces the bromide ion.
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Common Reagents : Nucleophilic substitution can be achieved with reagents like sodium azide (to form an azide), potassium thiolate (to form a thiol), or various primary and secondary amines (to form secondary or tertiary amines, respectively).[1] These reactions are usually conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the attacking species.[1]
Diagram of Synthetic Utility
Caption: Nucleophilic substitution pathway using the title compound as an intermediate.
Applications in Research and Drug Development
This compound is not typically a final drug product but rather a key intermediate used to construct more complex and potent molecules.
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Histamine H3 Receptor Ligands : Research has demonstrated the utility of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in synthesizing ligands for the histamine H3 receptor.[1] These receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD. The 3-bromopropoxy chain acts as a flexible linker to attach various amine-containing pharmacophores, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity.[1]
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Cholinesterase Inhibitors : The overall molecular scaffold shares features with known cholinesterase inhibitors. By reacting the terminal bromide with appropriate nitrogenous bases, novel compounds can be generated and screened for their ability to inhibit acetylcholinesterase (AChE), a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
Safety, Handling, and Storage
Due to its chemical structure, specifically the presence of a brominated alkyl chain, 1-(Benzyloxy)-4-(3-bromopropoxy)benzene must be handled with appropriate caution as it is a potential alkylating agent and irritant.[1]
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Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]
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Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
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Storage : The compound should be stored in a tightly sealed container in a cool, dry place, ideally at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[1]
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Disposal : Waste containing this compound should be disposed of as halogenated organic waste, following all institutional and local environmental regulations.[1]
Conclusion
1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a high-value synthetic intermediate whose chemical properties are ideally suited for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of neurologically active compounds underscore its importance. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile molecule to its fullest extent in the pursuit of novel therapeutics.
References
- Benchchem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.
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PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
